2-aminosuberic Acid
Overview
Description
2-Aminosuberic acid is an important amino acid that has been used in the synthesis of peptides of biological relevance . It is a component of apicidin F, a class of cyclic tetrapeptides that display antimalarial and histone deacetylase inhibitory (HDACi) properties .
Synthesis Analysis
A new synthesis of 2-aminosuberic acid from aspartic acid has been reported . The methodology involves the alternate preparation of (S)-2-aminohept-6-enoate ester as a building block and its diversification through a cross-metathesis reaction to prepare the title compounds .
Molecular Structure Analysis
The molecular structure of 2-aminosuberic acid is C8H15NO4 . The average mass is 189.209 Da and the monoisotopic mass is 189.100113 Da .
Chemical Reactions Analysis
The synthesis of 2-aminosuberic acid involves a series of chemical reactions starting from aspartic acid . These reactions include the preparation of bishomoallylglycine derivative from the known aspartic acid derived aldehyde, followed by a series of steps including HWE-type olefination, saturation of the double bond, reduction of the ester moiety, and oxidation .
Scientific Research Applications
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Specific Scientific Field: Biochemistry, specifically in the area of enzyme inhibition and peptide engineering .
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Methods of Application or Experimental Procedures: The synthesis of 2-aminosuberic acid derivatives involves the preparation of (S)-2-aminohept-6-enoate ester as a building block and its diversification through a cross-metathesis reaction . This methodology was developed as an alternate synthesis of the important building block 2-aminoheptenoic acid and its application to the synthesis of orthogonally protected Asu derivatives .
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Results or Outcomes: The utility of the protocol is demonstrated through the preparation of three suberic acid derivatives of relevance to the design and the synthesis of peptides of biological relevance . This new synthesis of 2-aminosuberic acid from aspartic acid has broadened the possibilities for peptide engineering and drug design .
Safety And Hazards
Future Directions
While specific future directions for 2-aminosuberic acid are not mentioned in the search results, there is a general trend in the field of drug conjugates for the development of carbohydrate-containing drugs . Given the role of 2-aminosuberic acid in the synthesis of peptides of biological relevance, it could potentially play a role in this area of research .
properties
IUPAC Name |
(2R)-2-aminooctanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c9-6(8(12)13)4-2-1-3-5-7(10)11/h6H,1-5,9H2,(H,10,11)(H,12,13)/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFPFYYTUIARDI-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(C(=O)O)N)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC[C@H](C(=O)O)N)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30173312 | |
Record name | 2-Aminosuberic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30173312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-aminosuberic Acid | |
CAS RN |
19641-63-5 | |
Record name | 2-Aminosuberic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019641635 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Aminosuberic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30173312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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